N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomeric Behavior Studies
Sulfonamide derivatives, including compounds similar to N-(2-aminoethyl)-N,4-dimethylbenzene-1-sulfonamide, have been extensively studied for their tautomeric behaviors, which are crucial in understanding their biological and pharmaceutical activities. The investigation of tautomeric forms using spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance spectroscopy provides insights into the molecular conformation and its implications on pharmaceutical efficacy (Erturk, Gumus, Dikmen, & Alver, 2016).
Role in Drug Design
The sulfonamide functional group is pivotal in medicinal chemistry, being a part of various drug molecules, including antibacterials. These compounds, derivatives of 4-aminobenzenesulfonamide, serve as tetrahydropteroic acid synthetase inhibitors, highlighting the essential role of the sulfonamide group in drug design and its impact on pharmaceutical properties (Kalgutkar, Jones, & Sawant, 2010).
Development of Metal Complexes
Research into sulfonamide-derived ligands and their metal complexes has led to the synthesis of compounds with potential antibacterial and antifungal properties. These studies not only contribute to the field of organometallic chemistry but also open avenues for new antimicrobial agents (Chohan & Shad, 2011).
Environmental and Biological Sensing
Sulfonamide derivatives have been utilized in the development of fluorescent probes for the selective detection of toxic compounds, demonstrating their application in environmental and biological sciences. Such probes aid in the sensitive and selective identification of toxic substances, contributing to safety and environmental protection (Wang, Han, Jia, Zhou, & Deng, 2012).
Antibacterial Degradation Pathways
Understanding the microbial degradation of sulfonamide antibiotics is crucial for addressing environmental persistence and antibiotic resistance propagation. Studies have revealed unique microbial strategies, such as ipso-hydroxylation followed by fragmentation, to eliminate these compounds from the environment, highlighting the ecological significance of sulfonamides (Ricken et al., 2013).
Synthesis of Novel Inhibitors
Sulfonamide derivatives have been synthesized as potent inhibitors for enzymes like carbonic anhydrase, which are implicated in various diseases. This research underscores the therapeutic potential of sulfonamides in developing new treatments for conditions such as glaucoma and epilepsy (Lolak, Akocak, Bua, Koca, & Supuran, 2018).
Properties
IUPAC Name |
N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12(2)8-7-11/h3-6H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUMJPNQXCPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.